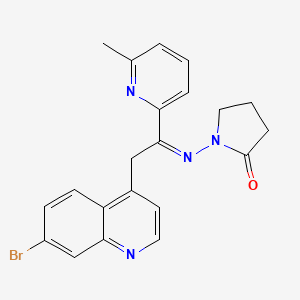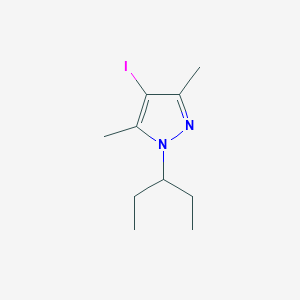
4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of iodine, methyl groups, and a pentanyl side chain, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole can be achieved through various synthetic routes One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes the selection of cost-effective reagents, efficient reaction conditions, and purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could yield biaryl compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or as a probe in biochemical assays.
Medicine: As a potential pharmacophore for the development of new drugs.
Industry: As an intermediate in the synthesis of agrochemicals or materials science.
Mécanisme D'action
The mechanism of action of 4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-dimethyl-1H-pyrazole: Lacks the iodine and pentanyl side chain.
4-chloro-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole: Contains a chlorine atom instead of iodine.
4-iodo-3,5-dimethyl-1H-pyrazole: Lacks the pentanyl side chain.
Uniqueness
The presence of the iodine atom and the pentanyl side chain in 4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole may impart unique reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C10H17IN2 |
|---|---|
Poids moléculaire |
292.16 g/mol |
Nom IUPAC |
4-iodo-3,5-dimethyl-1-pentan-3-ylpyrazole |
InChI |
InChI=1S/C10H17IN2/c1-5-9(6-2)13-8(4)10(11)7(3)12-13/h9H,5-6H2,1-4H3 |
Clé InChI |
SRRUVFRYDBFEKP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)N1C(=C(C(=N1)C)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid](/img/structure/B15241626.png)
amine](/img/structure/B15241629.png)
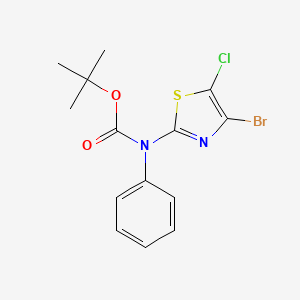
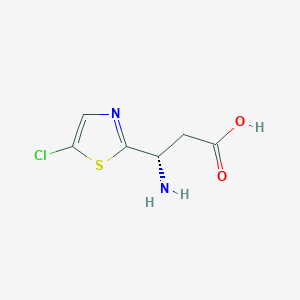
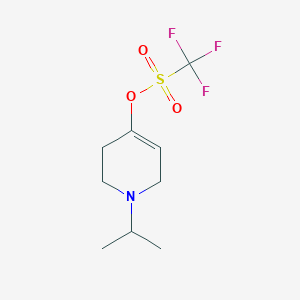
![5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B15241665.png)
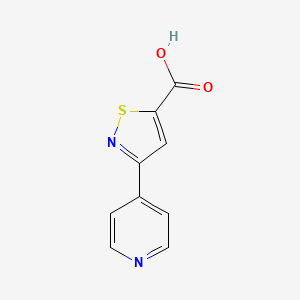
![3-[(5-Bromofuran-3-yl)methoxy]azetidine](/img/structure/B15241681.png)


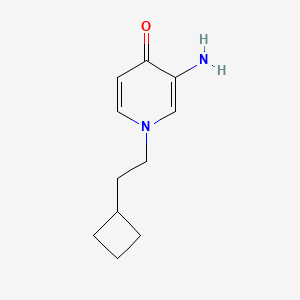
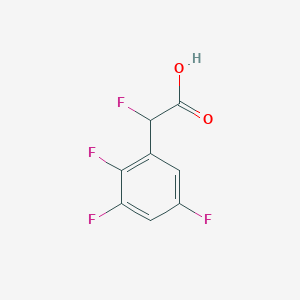
![2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15241713.png)
